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Compound of Interest

Compound Name: GW695634

Cat. No.: B1672475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of

GW695634, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI)

GW678248. We will delve into the structure-activity relationships (SAR) of the benzophenone

core, detailing the impact of various structural modifications on anti-HIV activity. This document

summarizes key quantitative data, outlines experimental methodologies, and visualizes

relevant pathways and workflows to facilitate further research and development in this area.

Introduction: The Benzophenone Scaffold in NNRTI
Discovery
GW695634 emerged from a high-throughput screening effort that identified the benzophenone

scaffold as a promising template for the development of NNRTIs.[1][2] While initial leads

showed activity, extensive optimization was required to achieve potency against clinically

relevant, drug-resistant strains of HIV-1. GW695634 is a prodrug designed to improve the

pharmaceutical properties of its active form, GW678248. The core of this guide will focus on

the SAR of analogs of GW678248.

The mechanism of action for this class of compounds involves allosteric inhibition of the HIV-1

reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These NNRTIs bind

to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å from the polymerase

active site, inducing a conformational change that inhibits DNA synthesis.[3][4]
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Structure-Activity Relationship (SAR) of
Benzophenone Analogs
The development of GW678248 involved systematic modifications of the benzophenone core,

which can be divided into three main regions: the A-ring, the B-ring, and the C-ring linker and

substituent. The following sections and tables summarize the key findings from these SAR

studies.

A-Ring Modifications
Modifications to the A-ring of the benzophenone scaffold were crucial for improving potency

against NNRTI-resistant HIV-1 strains.

Table 1: SAR of A-Ring Modifications

Compound R¹ R² R³
IC₅₀ (nM,
WT HIV-1
IIIB)

IC₅₀ (nM,
Y181C
Mutant)

1 H H H >1000 >1000

2 OCH₃ H H 110 1000

3 OH H H 120 1000

4 OCH₂CO₂Et H H 100 1000

5 OCH₂CONH₂ H H 30 1000

6 H Cl H 10 100

7 H Cl Cl 5 50

Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]

B-Ring and C-Ring Modifications
Substitution on the B-ring and modifications to the C-ring linker and its substituents were

explored to enhance binding affinity and overall antiviral activity.
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Table 2: SAR of B-Ring and C-Ring Modifications

Compoun
d

B-Ring
Substituti
on

C-Ring
Linker

C-Ring
Substitue
nt

IC₅₀ (nM,
WT HxB2)

IC₅₀ (nM,
K103N
Mutant)

IC₅₀ (nM,
Y181C
Mutant)

42a 3-Cl, 5-CN

-

OCH₂CON

H-

-SO₂NH₂ 2.0 5.0 3.0

42b 3-Cl, 5-CN

-

OCH₂CON

H-

-

NHCONH₂
1.5 4.0 2.5

42c 3-Cl, 5-CN

-

OCH₂CON

H-

-OCH₃ 3.0 8.0 5.0

42d 3-Cl, 5-CN

-

OCH₂CON

H-

-

SO₂NHCH(

CH₃)₂

0.8 1.5 1.0

70h

(GW67824

8)

3-Cl, 5-CN

-

OCH₂CON

H-

-

SO₂NHCH

₂CH₂CH₃

0.5 1.0 0.7

Data sourced from J. Med. Chem. 2005, 48, 7, 2534–2547.[1]

Experimental Protocols
General Synthesis of Benzophenone Analogs
The synthesis of the benzophenone analogs generally involves a Grignard reaction between a

substituted phenylmagnesium bromide (A-ring precursor) and a substituted benzoyl chloride or

Weinreb amide (B-ring precursor). Further modifications, such as etherification of a phenolic

hydroxyl group on the A-ring followed by amide coupling, are then performed to introduce the

C-ring linker and substituents.

DOT Script for Synthetic Workflow:
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A-Ring Precursor

B-Ring Precursor C-Ring Introduction

Substituted Bromobenzene Phenylmagnesium Bromide

Mg, THF

Grignard CouplingSubstituted Benzoic Acid Weinreb Amide

1. (COCl)₂, CH₂Cl₂
2. HN(OMe)Me·HCl, Et₃N

Benzophenone Core Etherification
BrCH₂CO₂Et, K₂CO₃

Amide Coupling

1. LiOH
2. Amine, Coupling Agent Final Analog (e.g., GW678248)

Click to download full resolution via product page

Caption: General synthetic scheme for benzophenone-based NNRTIs.

Anti-HIV Activity Assays
This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced

cytopathic effects.

Cell Preparation: MT-4 cells are seeded in 96-well plates.

Compound Addition: Serial dilutions of the test compounds are added to the wells.

Viral Infection: A standardized amount of HIV-1 (e.g., IIIB strain) is added to the wells.

Incubation: The plates are incubated for 5 days at 37°C.

Readout: Cell viability is assessed using a colorimetric method, such as the MTT assay. The

concentration of compound that protects 50% of cells from viral cytopathicity is determined

as the IC₅₀.

This assay is used to determine the antiviral activity against various HIV-1 strains, including

resistant mutants.

Cell Seeding: HeLa-CD4-LTR-β-gal cells are plated in 96-well plates.

Compound and Virus Addition: Test compounds and the appropriate HIV-1 strain are added

to the cells.

Incubation: Plates are incubated for 48 hours.

Detection: The expression of β-galactosidase, which is under the control of the HIV-1 LTR

promoter, is quantified using a chemiluminescent or colorimetric substrate. The reduction in
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β-galactosidase activity corresponds to the inhibition of viral replication.

DOT Script for Anti-HIV Assay Workflow:

MT-4 Assay HeLa-CD4 MAGI Assay

Prepare Serial Dilutions of Test Compound

Infect with HIV-1

Add Compound

Infect with HIV-1 Strain

Add Compound

Seed MT-4 Cells

Incubate for 5 days

Measure Cell Viability (MTT)

Calculate IC₅₀ Value

Seed HeLa-CD4-LTR-β-gal Cells

Incubate for 48 hours

Measure β-galactosidase Activity

Click to download full resolution via product page

Caption: Workflow for in vitro anti-HIV activity assays.

Mechanism of Action and Signaling Pathway
GW678248 and its analogs are non-nucleoside reverse transcriptase inhibitors. They do not

directly compete with the incoming deoxynucleoside triphosphates (dNTPs). Instead, they bind

to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that

distorts the polymerase active site and limits the mobility of the p66 "thumb" subdomain. This

ultimately blocks the synthesis of viral DNA.

DOT Script for NNRTI Mechanism of Action:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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